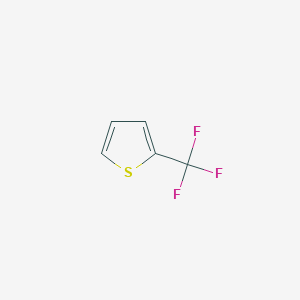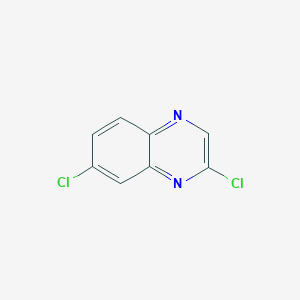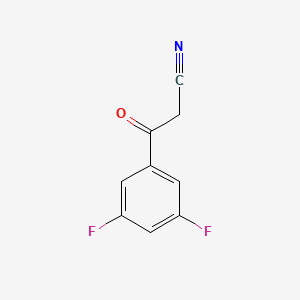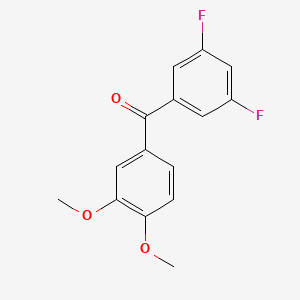
2-(トリフルオロメチル)チオフェン
概要
説明
2-(Trifluoromethyl)thiophene is a heterocyclic trifluoromethyl ketone . It plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives has been highlighted in recent literature . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)thiophene is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
The chemical reactions of 2-(Trifluoromethyl)thiophene involve its asymmetric reduction to alcohols with moderate enantioselectivities .Physical And Chemical Properties Analysis
The physical properties of 2-(Trifluoromethyl)thiophene include a boiling point of 95°C . The thermophysical properties of three members of the thiophene family (thiophene, 2-methylthiophene, and 2,5-dimethylthiophene) at atmospheric pressure in a wide temperature range have been studied .科学的研究の応用
有機半導体
2-(トリフルオロメチル)チオフェン: は、有機半導体の分野における貴重な化合物です。 π共役系への組み込みにより、材料の電荷輸送能力が向上し、有機電界効果トランジスタ(OFET)や有機薄膜トランジスタ(OTFT)での使用に適しています 。 トリフルオロメチル基の電子吸引性は、最高被占軌道(HOMO)準位を低下させるのに役立ち、半導体デバイスの安定性と性能を向上させることができます .
OLED材料
有機発光ダイオード(OLED)の分野では、2-(トリフルオロメチル)チオフェン誘導体が重要な構成要素として役立ちます。 それらは、高い蛍光量子収率や熱安定性などの望ましい電子構造と光学特性を持つ材料の開発に貢献します 。これらの特性は、長寿命で効率的なOLEDを作成するために不可欠です。
医薬品化学
トリフルオロメチル基を含むチオフェン誘導体など、チオフェン誘導体は、さまざまな薬理学的活性を示してきました。 それらは、抗がん剤、抗炎症剤、抗菌剤、降圧剤としての可能性を探求されています 。トリフルオロメチル基は、しばしば薬剤の生物活性と代謝安定性を高めます。
材料科学
2-(トリフルオロメチル)チオフェン: は、材料科学、特に腐食防止剤の合成に利用されています。 これらの化合物は、特に過酷な環境で金属を劣化から保護します 。トリフルオロメチル基の存在は、インヒビターの金属表面への吸着を改善し、それによってその保護効果を高める可能性があります。
高屈折率ポリマー
2-(トリフルオロメチル)チオフェンユニットを含むポリマーは、高屈折率アプリケーション向けに開発されています。 これらの材料は、優れた機械的強度を示し、耐久性のある光学的に正確な部品を必要とする商業用途に適しています .
腐食防止剤
2-(トリフルオロメチル)チオフェンの誘導体は、さまざまな金属の腐食防止剤として効果的です。 それらは、金属表面上に保護層を形成することにより機能し、酸性媒体における腐食速度を大幅に低下させます 。このアプリケーションは、金属の長寿命が重要な産業環境で特に重要です。
作用機序
Target of Action
It is known that thiophene derivatives are widely used in various fields due to their diverse properties . For instance, they are used as soluble semiconductors , polymers , blue light emitting materials , and liquid crystals . Some of them represent potent selective class II histone deacetylase (HDAC) inhibitors , agonists of sphingosine-1-phosphate (S1P) receptors , and some reveal fungicidal properties , anti-inflammatory, and immunoregulatory activity .
Mode of Action
It is known that thiophene derivatives can interact with various targets to exert their effects . For example, some thiophene derivatives can inhibit histone deacetylase (HDAC), which plays a crucial role in regulating gene expression . Others can act as agonists of sphingosine-1-phosphate (S1P) receptors, which are involved in a variety of cellular processes .
Biochemical Pathways
For instance, HDAC inhibitors can alter gene expression by changing the acetylation status of histones . S1P receptor agonists can influence cellular processes such as cell growth and survival, lymphocyte trafficking, and cytokine and chemokine production .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
For instance, HDAC inhibitors can lead to increased acetylation of histones, resulting in changes in gene expression . S1P receptor agonists can influence a variety of cellular processes .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds . For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of various organoboron compounds, is known to be influenced by various environmental factors .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(trifluoromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3S/c6-5(7,8)4-2-1-3-9-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGYFHXXFBKLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375348 | |
| Record name | 2-(Trifluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86093-76-7 | |
| Record name | 2-(Trifluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(trifluoromethyl)thiophene a significant moiety in the development of these HDM2-p53 inhibitors?
A: Research highlighted the importance of optimizing the interaction between potential inhibitors and the Trp23 residue of HDM2. The study found that incorporating 2-(trifluoromethyl)thiophene as a substituent on the piperidine ring significantly enhanced this interaction. [] This enhancement is likely due to favorable interactions between the electron-rich thiophene ring and the aromatic side chain of Trp23, potentially through pi-stacking or other van der Waals forces. The trifluoromethyl group, being highly electronegative, could further contribute by influencing the electronic properties of the thiophene ring and potentially forming favorable electrostatic interactions with the protein.
Q2: Did the incorporation of 2-(trifluoromethyl)thiophene translate to improved inhibitor activity?
A: Yes, the introduction of 2-(trifluoromethyl)thiophene was instrumental in developing potent inhibitors of the HDM2-p53 interaction. [] While the paper does not detail specific binding affinities, it states that these novel inhibitors, exemplified by compound 21, demonstrated significant antitumor activity. The paper highlights the achievement of tumor regression in several human cancer xenograft models in mice, indicating the successful translation of in vitro potency to in vivo efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















